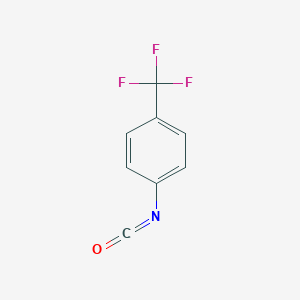

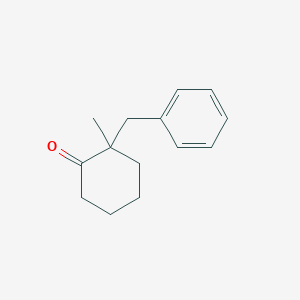

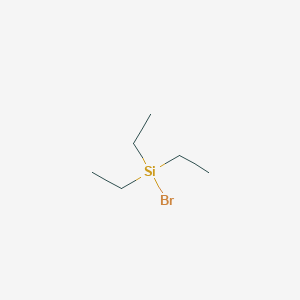

4-(トリフルオロメチル)フェニルイソシアネート

概要

科学的研究の応用

BI-201335 has been extensively studied for its antiviral properties. Its primary application is in the treatment of chronic hepatitis C virus infection. The compound works by inhibiting the NS3/4A protease, which is essential for the replication of the virus . Additionally, BI-201335 has been used in combination with other antiviral agents, such as pegylated interferon alfa-2a and ribavirin, to enhance its efficacy .

作用機序

BI-201335は、NS3 / 4Aプロテアーゼの活性部位に結合することにより効果を発揮し、それによってウイルスポリタンパク質のタンパク質分解的切断を防ぎます。 この阻害は、C型肝炎ウイルスの複製サイクルを阻害し、ウイルス量の減少につながります。 . このメカニズムに関与する分子標的には、その酵素活性に不可欠なNS3 / 4Aプロテアーゼの触媒トライアドが含まれます。 .

生化学分析

Biochemical Properties

It is known that isocyanates can react with a variety of biomolecules, including proteins and enzymes, through a process called carbamylation . This can alter the function of these biomolecules and potentially disrupt biochemical reactions.

Cellular Effects

They can also cause inflammation and oxidative stress, which can disrupt cellular processes and lead to damage .

Molecular Mechanism

It is known that isocyanates can react with proteins and other biomolecules, altering their structure and function . This can lead to changes in gene expression and enzyme activity, potentially disrupting normal cellular processes .

Temporal Effects in Laboratory Settings

It is known that isocyanates can cause long-term effects on cellular function, potentially leading to cell death and tissue damage .

Metabolic Pathways

It is known that isocyanates can be metabolized by the body, potentially leading to the formation of toxic metabolites .

Transport and Distribution

It is known that isocyanates can diffuse across cell membranes and distribute throughout the body .

Subcellular Localization

It is known that isocyanates can react with proteins and other biomolecules, potentially altering their localization within the cell .

準備方法

BI-201335は、ペプチドミメティック構造の形成を含む一連の化学反応によって合成されます。 合成経路には、独自のC末端カルボン酸とプロリン残基へのブロモキノリン置換基の組み込みが含まれます。 . 工業的生産方法は、これらの合成経路を最適化して、最終生成物の高収率と純度を確保することを含みます。 .

化学反応の分析

BI-201335は、次を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。

還元: 還元反応は、分子内の官能基を修飾するために実行できます。

これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます。 これらの反応から生成される主な生成物は、一般的に官能基が修飾された元の化合物の誘導体です。 .

科学研究への応用

BI-201335は、その抗ウイルス特性について広範囲にわたって研究されてきました。その主な用途は、慢性C型肝炎ウイルス感染症の治療です。 この化合物は、ウイルスの複製に不可欠なNS3 / 4Aプロテアーゼを阻害することによって機能します。 . さらに、BI-201335は、ペグ化インターフェロンアルファ-2aとリバビリンなどの他の抗ウイルス剤と組み合わせて使用されて、その有効性を高めています。 .

類似化合物との比較

BI-201335は、その特定の結合特性とブロモキノリン部分の存在により、ユニークです。 類似の化合物には、テラプレビルやボセプレビルなどの他のNS3 / 4Aプロテアーゼ阻害剤が含まれます。 . これらの化合物と比較して、BI-201335は、より高い効力とより好ましい薬物動態プロファイルを示しています。 .

参考文献

特性

IUPAC Name |

1-isocyanato-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c9-8(10,11)6-1-3-7(4-2-6)12-5-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTWVDCKDWZCLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20935067 | |

| Record name | 1-Isocyanato-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1548-13-6 | |

| Record name | 4-(Trifluoromethyl)phenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1548-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,alpha,alpha-Trifluoro-p-tolyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001548136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Isocyanato-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-p-tolyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the electron-withdrawing nature of the trifluoromethyl group in 4-(trifluoromethyl)phenyl isocyanate influence its reactivity and the thermal latency of the resulting urea initiator?

A1: 4-(Trifluoromethyl)phenyl isocyanate reacts with 4-aminopyridine to form an N-aryl-N′-pyridyl urea. The trifluoromethyl group, being strongly electron-withdrawing, reduces the electron density on the aromatic ring of the isocyanate. This reduced electron density affects the urea's ability to initiate the ring-opening polymerization of diglycidyl ether of bisphenol A (DGEBA). The research demonstrates that a higher electron-withdrawing ability of the substituent on the aryl group correlates with a higher peak temperature for the exothermic polymerization reaction observed in DSC analysis []. Therefore, the presence of the trifluoromethyl group in 4-(trifluoromethyl)phenyl isocyanate contributes to a higher thermal latency of the resulting urea initiator compared to ureas synthesized with less electron-withdrawing substituents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2S)-2-phenylcyclopropyl]benzene](/img/structure/B75713.png)

![5-Tert-butyl-2-[4-[2-[5-tert-butylbenzoxazol-2-yl]vinyl]phenyl]benzoxazole](/img/structure/B75720.png)

![(dimethyl)[3-thieno[2,3-c][2]benzothiepin-4(9H)-ylidenepropyl]ammonium chloride](/img/structure/B75732.png)